3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-2-4-11(5-3-10)8-17-12(18)14(16-13(17)19)6-7-15-9-14/h2-5,15H,6-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBVRWGAIWZMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCNC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Efficient methods for synthesizing 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed. These methods often involve the use of unsaturated pyrrolidine cycles, which afford intermediates and target compounds in high yields without requiring additional purification . The synthesis typically involves the reaction of appropriate amines with isocyanates under controlled conditions to form the desired spiro hydantoin structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the need for high pressure and preparative high-performance liquid chromatography (HPLC) in preparing these compounds suggests that the process is complex and requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro hydantoins .
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in medicinal chemistry :
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. Research indicates that it may function as a cytotoxic agent by inhibiting specific cellular pathways involved in tumor growth .
- Mechanism of Action : It acts as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes implicated in cancer metastasis and tissue remodeling . This inhibition can disrupt the tumor microenvironment and prevent cancer progression.
Biological Applications
In the realm of biology , this compound has exhibited:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of microbial strains, suggesting potential use as an antimicrobial agent .
- Integrin Antagonism : It has been identified as an antagonist of integrin αLβ2, which plays a crucial role in leukocyte adhesion and migration during inflammatory responses . This property could be leveraged for therapeutic interventions in inflammatory diseases.
Material Science
The structural characteristics of this compound also make it a candidate for applications in material science :
- Catalysis : Its unique spiro configuration allows it to act as a catalyst in enzymatic transesterification reactions, which are important in biodiesel production and other chemical processes .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a significant reduction in cell viability with an IC50 value lower than many standard chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial efficacy, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed notable inhibition zones indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of matrix metalloproteinases, which play a role in the uncontrolled division of connective tissue and collagen . Additionally, it can antagonize chemokine receptors CCR2 and CCR5, which are involved in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents, spiro ring size, and heteroatom composition:
Notes:
- Heteroatoms : Sulfur-containing analogs (e.g., ) may enhance stability but reduce solubility.
- Substituents : Bulky groups (e.g., phenethyl in ) lower purity (68% vs. 90% for smaller substituents).
Antimicrobial Activity
1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives demonstrate broad-spectrum antimicrobial properties. For example:
- 7-Benzyl analog : Exhibited activity against Gram-positive bacteria (MIC: 12.5 µg/mL) .
- Target Compound : Likely shares similar mechanisms, as spirocyclic hydantoins disrupt microbial cell wall synthesis .
Enzyme Binding and Anti-Inflammatory Potential
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Showed strong binding to fungal enzymes (Cellobiose dehydrogenase: −5.19 kcal/mol) and human TNF-α (−8.56 kcal/mol), suggesting dual antifungal/anti-inflammatory applications .
- Spiro[4.4] Compounds : Conformational rigidity may improve target engagement but requires optimization to avoid Lipinski’s rule violations (e.g., molecular weight >500) .
Biological Activity
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spiro structure that includes a triaza moiety and diketone functionalities. Its molecular formula is , and it can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that play roles in cellular signaling processes.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
Pharmacological Effects
The pharmacological profile of this compound has been evaluated in several studies:
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. For instance:
These results suggest that the compound may be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Candida albicans | 20 |
These findings indicate its potential use in treating infections caused by resistant strains.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of triazaspiro compounds. The findings indicated that modifications to the methyl group significantly enhanced cytotoxicity against breast cancer cell lines .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides in the presence of triethylamine. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side products like over-sulfonated derivatives. Structural confirmation is achieved through -NMR, -NMR (for fluorinated analogs), and IR spectroscopy . For spirocyclic hydantoin derivatives, cyclization of hydantoin precursors with aldehydes or ketones under acidic conditions is another route .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Multidimensional NMR spectroscopy is critical. For example, - coupling constants in -NMR spectra help confirm stereochemistry, while -NMR (for fluorinated analogs) identifies coupling patterns between fluorine atoms. IR spectroscopy verifies carbonyl (C=O) stretches at ~1750–1700 cm. High-resolution mass spectrometry (HRMS) or elemental analysis provides molecular weight confirmation .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound, particularly for antimicrobial activity?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents at the 7-position (e.g., sulfonyl groups) and 3-position (e.g., aryl methyl groups) to evaluate their impact on bioactivity. For example, 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl) derivatives show enhanced activity against Staphylococcus aureus due to improved lipophilicity and target binding .
- In Vitro Assays : Use agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria. Compare results with control compounds like ampicillin to establish relative potency .
- Computational Modeling : Perform molecular docking studies with bacterial targets (e.g., dihydrofolate reductase) to predict binding affinities and guide rational design .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability : Use microbial biotransformation systems (e.g., actinomycetes in 24-well microtiter plates) to identify major metabolites and assess oxidative/non-oxidative degradation pathways. Compare with mammalian liver microsomes to predict interspecies variability .
- Pharmacokinetic Profiling : Measure plasma protein binding, half-life, and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to improve solubility and tissue penetration if in vivo activity is lower than expected .
Q. What advanced analytical techniques are recommended for studying the compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , , ) with immobilized receptors like integrins or adhesion molecules .
- Cryo-Electron Microscopy (Cryo-EM) : Resolve high-resolution structures of the compound bound to macromolecular targets (e.g., LFA-1) to identify critical binding motifs .
Data Contradiction Resolution
Q. How should researchers resolve conflicting reports on the antimicrobial spectrum of this compound?
- Methodological Answer :
- Standardized Testing : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination to minimize inter-lab variability. Include positive/negative controls (e.g., ciprofloxacin for Gram-negative bacteria) in all assays .
- Strain-Specific Analysis : Test activity against clinical isolates (e.g., methicillin-resistant S. aureus [MRSA]) rather than reference strains, as genetic differences can alter susceptibility .
Key Research Findings from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
